Ac-酪氨酸-苯丙氨酸-OMe

描述

Synthesis Analysis

The synthesis of Ac-Tyr-Phe-OMe involves the use of several types of synthetic substrates. In one study, homopolymers containing peptide side groups were obtained through the new acrylate monomers (Tyr (Boc)-Met-OCH3 and Tyr (Boc)-Met-Phe-OCH3) via the free radical polymerization method . Another study described a titanium tetrachloride-based effective methodology for the synthesis of dipeptides .Molecular Structure Analysis

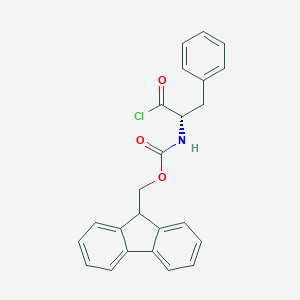

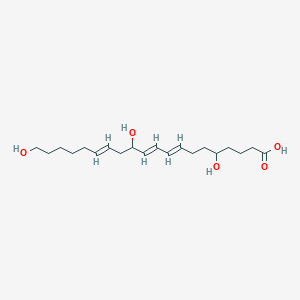

The molecular structure of Ac-Tyr-Phe-OMe is C21H24N2O5 . The structure of Ac-Tyr-Phe-OMe and its dimer has been investigated by applying resonant 2-photon ionization (R2PI) and IR/R2PI spectroscopy as well as Hartree-Fock and density functional theory (DFT) calculations .Physical And Chemical Properties Analysis

The physical and chemical properties of Ac-Tyr-Phe-OMe include a density of 1.1±0.1 g/cm3, boiling point of 391.0±30.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, and an enthalpy of vaporization of 64.1±3.0 kJ/mol .科学研究应用

Nanomedicine

The Phe-Phe motif, which includes “Ac-Tyr-Phe-OMe”, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

Drug Delivery

The self-assembled nanostructures based on the Phe-Phe motif can be used for targeted drug delivery . The nanostructures can encapsulate drugs and deliver them to specific locations in the body, improving the efficiency of the treatment and reducing side effects .

Biomaterials

The hydrogels formed by the self-assembly of molecules based on the Phe-Phe motif can be used as biomaterials . These hydrogels can mimic the extracellular matrix and provide a supportive environment for cell growth and tissue regeneration .

Therapeutic Paradigms

The nanostructures and hydrogels formed by the self-assembly of molecules based on the Phe-Phe motif can also lead to new therapeutic paradigms . For example, they can be used to develop new methods for treating diseases at the molecular level .

Structural Analysis

The combined approach of gas phase IR-UV ion dip spectroscopy experiments and DFT-based molecular dynamics simulations for theoretical spectroscopy reveals the 3D structures of “Ac-Tyr-Phe-OMe” peptides using their far-IR/THz signatures . This can help in understanding the structural properties of these peptides, which is crucial for their applications .

Material Science

The self-assembly of peptides forming various micro to nanostructures has several applications in material science . The structures formed by “Ac-Tyr-Phe-OMe” can be used in the development of new materials with unique properties .

作用机制

Target of Action

Ac-Tyr-Phe-OMe, a synthetic peptide, is primarily targeted by enzymes such as pepsin . Pepsin is a proteolytic enzyme that plays a crucial role in the digestion of proteins in the stomach.

Mode of Action

The interaction of Ac-Tyr-Phe-OMe with its target, pepsin, involves the formation of a sensitive peptide bond between the aromatic L-amino acid residues . This interaction leads to changes in the structure of the peptide, affecting its function and properties.

Biochemical Pathways

The action of Ac-Tyr-Phe-OMe primarily affects the proteolytic pathways in the body. The compound, being a substrate for pepsin, is involved in the breakdown of proteins into smaller peptides or amino acids . This process is crucial for the digestion and absorption of dietary proteins.

Result of Action

The primary result of the action of Ac-Tyr-Phe-OMe is the breakdown of the peptide by pepsin, leading to the release of smaller peptides or amino acids . These smaller molecules can then be absorbed and utilized by the body. This process is essential for the digestion and utilization of dietary proteins.

Action Environment

The action of Ac-Tyr-Phe-OMe is influenced by various environmental factors. For instance, the activity of pepsin, the primary target of Ac-Tyr-Phe-OMe, is highly dependent on the pH of the environment . Pepsin shows optimal activity in the acidic environment of the stomach. Therefore, changes in gastric pH could influence the interaction between Ac-Tyr-Phe-OMe and pepsin, thereby affecting the compound’s action, efficacy, and stability.

未来方向

Molecules based on the Phe-Phe motif, such as Ac-Tyr-Phe-OMe, have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The Phe-Phe motif has gained in popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This holds substantial promise for the creation of the next generation nanomedicines .

属性

IUPAC Name |

methyl (2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-14(24)22-18(12-16-8-10-17(25)11-9-16)20(26)23-19(21(27)28-2)13-15-6-4-3-5-7-15/h3-11,18-19,25H,12-13H2,1-2H3,(H,22,24)(H,23,26)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKAXMXOQRFJPK-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate](/img/structure/B9530.png)

![1-Hydroxy-4-[5-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-2-phenylpyrazol-3-yl]oxy-N-(4-tetradecoxyphenyl)naphthalene-2-carboxamide](/img/structure/B9543.png)

![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B9546.png)